NoName

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

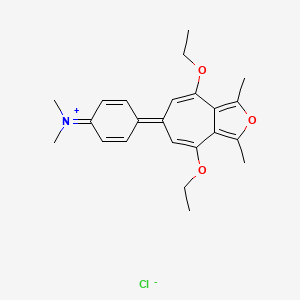

NoName is a useful research compound. Its molecular formula is C23H28ClNO3 and its molecular weight is 401.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 401.1757714 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4,8-diethoxy-1,3-dimethylcyclohepta[c]furan-6-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28NO3.ClH/c1-7-25-20-13-18(17-9-11-19(12-10-17)24(5)6)14-21(26-8-2)23-16(4)27-15(3)22(20)23;/h9-14H,7-8H2,1-6H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJMEDVAWRYIP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C=CC(=[N+](C)C)C=C2)C=C(C3=C(OC(=C13)C)C)OCC.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [H]A-585539 acts as a high-affinity agonist for the α7 nicotinic acetylcholine receptor (nAChR) subtype. [] This means it binds to the receptor and activates it, similar to the endogenous neurotransmitter acetylcholine. The N-terminal domain of the α7 nAChR is sufficient for this interaction. []

A: While this specific compound's downstream effects aren't detailed in the provided papers, α7 nAChR activation is known to influence neuronal excitability, modulate neurotransmitter release (including glutamate and GABA), and potentially contribute to neuroprotective effects. []

ANone: The provided research papers do not offer specific details on the material compatibility and stability of the "NoName" compounds. Further research is needed to explore these aspects.

ANone: The provided research papers do not mention any "this compound" compounds with specific catalytic properties or applications.

A: One study used quantum mechanical simulations and theoretical computations to design SiCH films with specific Si–C2H4–Si networks for potential use as low-k cap layers in ultra-large-scale integrated devices. [] This research employed computational methods to predict material properties and guide experimental design.

ANone: While not explicitly conducted in the provided research, computational techniques could be valuable for: * Docking studies: Simulating [H]A-585539's interaction with the α7 nAChR binding site to understand binding modes and potential structural modifications. * Molecular dynamics simulations: Investigating the compound's behavior in a simulated biological environment to assess stability, interactions with water molecules, and potential off-target effects. * QSAR modeling: Building predictive models to explore how changes in [H]A-585539's structure might affect its affinity for the α7 nAChR, potentially guiding the development of compounds with improved properties.

A: Yes, researchers utilized molecular modeling, including atom-based 3D-QSAR, molecular docking, virtual screening, in-silico ADMET, and theoretical analysis to study 2,4-disubstituted imidazopyridines as potential anti-hemozoin formation inhibitors. []

A: While the provided research doesn't detail specific SAR findings for 2,4-disubstituted imidazopyridines, it highlights the development of a statistically robust atom-based 3D-QSAR model ([Formula: see text]; test set, [Formula: see text]; [Formula: see text] [Formula: see text]; root-mean-square error, [Formula: see text]; standard deviation, [Formula: see text]). [] This model likely provides insights into how different substituents at the 2 and 4 positions of the imidazopyridine core influence their anti-malarial activity.

ANone: The provided research papers do not delve into the stability and formulation specifics of the "this compound" compounds. Further investigation is required to determine their stability under different conditions and explore formulation strategies for enhanced stability, solubility, or bioavailability.

ANone: The provided research papers primarily focus on specific aspects like compound synthesis, binding affinity, and preliminary computational modeling. They do not cover areas like PK/PD, in vivo efficacy, toxicology, or the other aspects listed in questions 9 through 27.

A: Several research papers highlight cross-disciplinary approaches: * The study on SiCH films for low-k cap layers exemplifies a synergy between materials science, chemistry, and computational modeling. [] * The research on [H]A-585539 combines synthetic chemistry, pharmacology, and neuroscience to investigate a potential therapeutic target. [] * The exploration of 2,4-disubstituted imidazopyridines as anti-malarials showcases the integration of medicinal chemistry, parasitology, and computational modeling. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}PIPERIDINE](/img/structure/B5240821.png)

![3-chloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5240829.png)

![N-(4-acetylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5240835.png)

![3-(ethylthio)-6-(3-pyridinyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5240839.png)

![1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(4-pyridinyl)piperazine](/img/structure/B5240845.png)

![5-[(5-Chloro-2-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5240862.png)

![4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)adamantan-1-ol;dihydrochloride](/img/structure/B5240863.png)

![N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5240871.png)

![1-[5-(Diphenylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5240882.png)

![6-bromo-4-(5-methylthiophen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5240898.png)